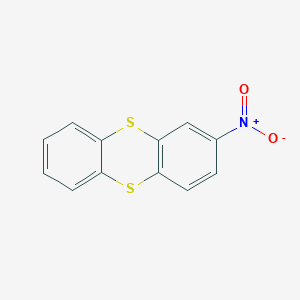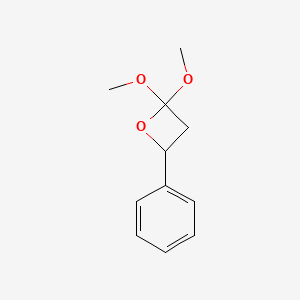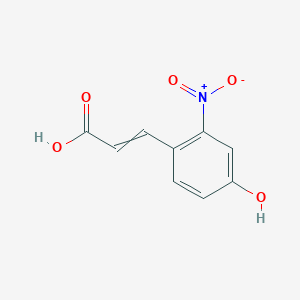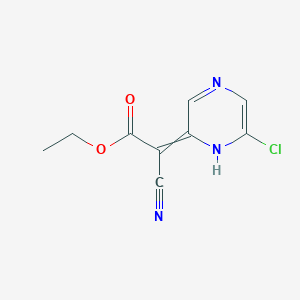
Ethyl (6-chloropyrazin-2(1H)-ylidene)(cyano)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6-chloropyrazin-2(1H)-ylidene)(cyano)acetate is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloropyrazine ring, a cyano group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-chloropyrazin-2(1H)-ylidene)(cyano)acetate typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with ethyl cyanoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product. The reaction is usually conducted under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-chloropyrazin-2(1H)-ylidene)(cyano)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products with substituted groups on the pyrazine ring.
Hydrolysis: Formation of 6-chloropyrazine-2-carboxylic acid.
Reduction: Formation of ethyl (6-aminopyrazin-2(1H)-ylidene)(cyano)acetate.
Scientific Research Applications
Ethyl (6-chloropyrazin-2(1H)-ylidene)(cyano)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (6-chloropyrazin-2(1H)-ylidene)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl (6-chloropyrazin-2(1H)-ylidene)(cyano)acetate can be compared with other pyrazine derivatives such as:
- Ethyl 2-(6-chloropyrazin-2-yl)acetate
- 2-(6-alkyl-pyrazin-2-yl)-1H-benzimidazoles
- Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its combination of a chloropyrazine ring, cyano group, and ethyl ester group, which confer distinct chemical and biological properties.
Properties
CAS No. |
89876-61-9 |
|---|---|
Molecular Formula |
C9H8ClN3O2 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-1H-pyrazin-2-ylidene)-2-cyanoacetate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6(3-11)7-4-12-5-8(10)13-7/h4-5,13H,2H2,1H3 |
InChI Key |
CEYXRJIESBRICR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1C=NC=C(N1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Nitrosobenzo[h]quinolin-5(1H)-one](/img/structure/B14375659.png)
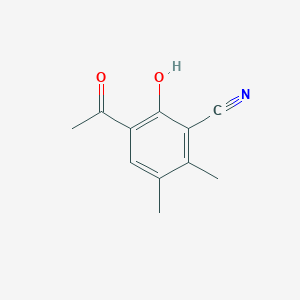
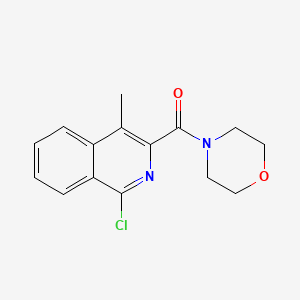

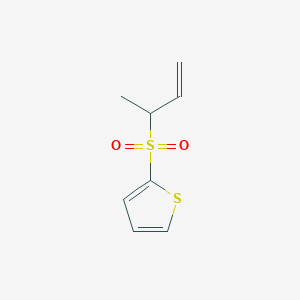
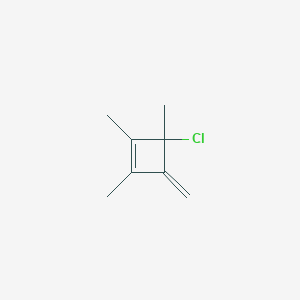
![2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-](/img/structure/B14375673.png)
![N-[(4,6-Dimethylpyrimidin-2-yl)carbamoyl]pyridine-2-sulfonamide](/img/structure/B14375681.png)

